molecular formula C6H7BrN2O2S2 B15230495 5-Bromo-4-(methylthio)pyridine-3-sulfonamide

5-Bromo-4-(methylthio)pyridine-3-sulfonamide

Cat. No.: B15230495
M. Wt: 283.2 g/mol
InChI Key: DSKMBULZGYMAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-(methylthio)pyridine-3-sulfonamide is a heterocyclic compound that contains a pyridine ring substituted with bromine, a methylthio group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(methylthio)pyridine-3-sulfonamide typically involves the bromination of 4-(methylthio)pyridine-3-sulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(methylthio)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. Reaction conditions typically involve heating the mixture in a polar aprotic solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used, often in the presence of a solvent like dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or borane can be used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include amines.

Scientific Research Applications

5-Bromo-4-(methylthio)pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methylthio)pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)pyridine-3-sulfonamide: Lacks the bromine substitution.

    5-Bromo-2-(methylthio)pyridine-3-sulfonamide: Similar structure but with different substitution pattern.

    5-Bromo-4-(methylthio)pyridine-2-sulfonamide: Similar structure but with different substitution pattern.

Uniqueness

5-Bromo-4-(methylthio)pyridine-3-sulfonamide is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C6H7BrN2O2S2

Molecular Weight

283.2 g/mol

IUPAC Name

5-bromo-4-methylsulfanylpyridine-3-sulfonamide

InChI

InChI=1S/C6H7BrN2O2S2/c1-12-6-4(7)2-9-3-5(6)13(8,10)11/h2-3H,1H3,(H2,8,10,11)

InChI Key

DSKMBULZGYMAAI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NC=C1S(=O)(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.